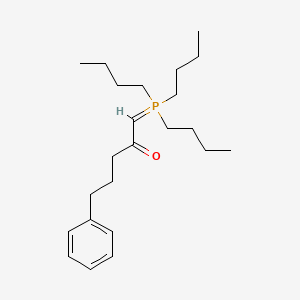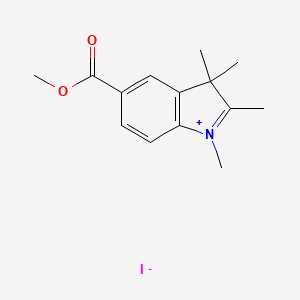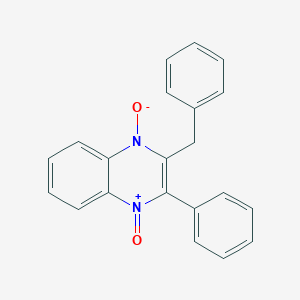![molecular formula C12H18O3 B14633123 5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate CAS No. 56672-00-5](/img/structure/B14633123.png)
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate: is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate typically involves the use of specific catalysts and reaction conditions to achieve the desired structure. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of tandem catalysis and efficient synthetic routes are often employed to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in a variety of products depending on the substituents introduced.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate has several applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the synthesis of other complex molecules or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can influence biological processes or chemical synthesis. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate is unique due to its specific ring structure and functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer different reactivity profiles or biological activities, making it valuable for targeted research and development.
Propiedades
Número CAS |
56672-00-5 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(5,5-dimethyl-2-oxo-7-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C12H18O3/c1-7(13)15-10-6-8-9(14)4-5-12(2,3)11(8)10/h8,10-11H,4-6H2,1-3H3 |
Clave InChI |
ZSIDKMDHEQIJSP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC2C1C(CCC2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


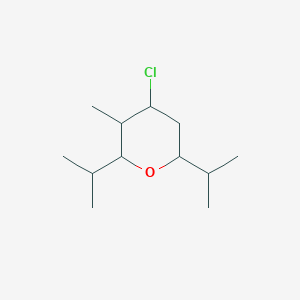
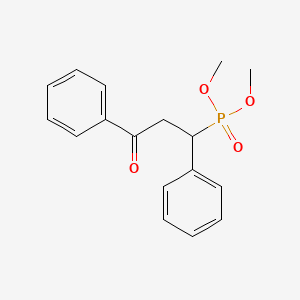

![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)

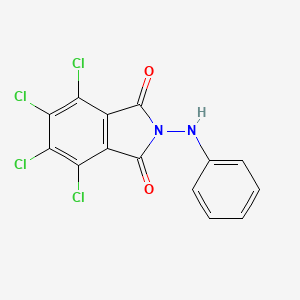
![8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide](/img/structure/B14633066.png)
